Butyl cyclopropanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to butyl cyclopropanesulfonate involves multiple innovative methods. For example, a stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitates the synthesis of cyclic sulfoximines, highlighting the importance of difluoro(phenylsulfonyl)methyl groups in cycloaddition reactions (Ye et al., 2014). Additionally, a mild and diazo-free synthesis method using sulfonium ylides has been developed for trifluoromethyl-cyclopropanes, showcasing practical access to cyclopropyl moieties (Cyr et al., 2019).
Molecular Structure Analysis
Investigations into the molecular structures of cyclopropane derivatives reveal significant insights. For instance, X-ray molecular structure determinations have been conducted for phenylsulfonyl-substituted cyclopropanes, providing detailed comparisons and asymmetry parameters of these compounds (Bailey et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving cyclopropane derivatives show a variety of outcomes depending on the reactants and conditions. The photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes results in sulfonyl substituted cyclopropanes, indicating a stereospecific cis reaction, which may suggest that the intermediate sulfonylcarbene reacts in its singlet spin state (Leusen et al., 2010).
Physical Properties Analysis
The synthesis and characterization of sterically congested cycloalkenes, such as 1,2-Di-tert-butyl-3,3,5,5-tetramethylcyclopentene, have been explored. These compounds, related to butyl cyclopropanesulfonate by their cycloalkene nature, provide valuable data on the physical properties and strain within the molecular structures (Ishii et al., 2000).
Chemical Properties Analysis
Research into the chemical properties of cyclopropane derivatives includes studies on nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides, catalyzed by palladium(0). These reactions underscore the versatility and synthetic potential of cyclopropane derivatives as building blocks (Stolle et al., 1992).
Scientific Research Applications
- Catalysis and Synthesis : β-Cyclodextrin-butane sulfonic acid catalyzes the synthesis of 1-amidoalkyl-2-naphthols, offering shorter reaction times, milder conditions, and a recyclable catalyst, which is significant for green chemistry applications (Gong et al., 2015).
- Fuel Desulfurization : 1-Butyl-3-methylimidazolium trifluoromethanesulfonate has potential for deep fuel desulfurization and denitrogenation, beneficial for separating aromatic compounds from aliphatic hydrocarbons (Kędra-Królik et al., 2011).
- Peptide Separation : Butylmethacrylate/SCX monolith is effective for separating therapeutic peptides at high pH, with high efficiencies and stability to repeat injections (Adu et al., 2005).
- Synthesis of Cyclopropanes : Various methods and compounds are studied for synthesizing cyclopropanes and sulfones with high yield and thermal stability, which are valuable in pharmaceutical and industrial chemistry. For example, a mild method for synthesizing trifluoromethyl-cyclopropanes uses commercially available reagents at low temperatures (Cyr et al., 2019).
Safety And Hazards
Butyl cyclopropanesulfonate is associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact .
properties
IUPAC Name |
butyl cyclopropanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-2-3-6-10-11(8,9)7-4-5-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWOTXVWXTFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440300 | |
Record name | BUTYL CYCLOPROPANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl cyclopropanesulfonate | |
CAS RN |
83635-12-5 | |
Record name | BUTYL CYCLOPROPANESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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